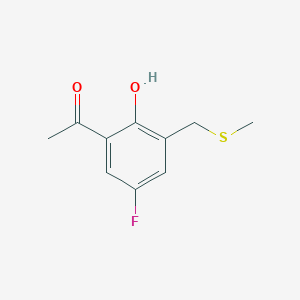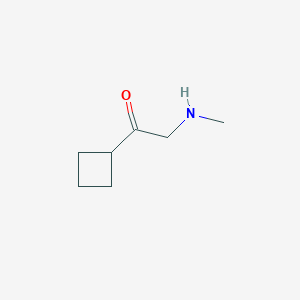amine](/img/structure/B13181824.png)
[1-(2,5-Dimethylphenyl)ethyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C11H17N. It is a derivative of phenylethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions, and the ethylamine chain is further substituted with a methyl group on the nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)ethylamine typically involves the alkylation of 2,5-dimethylphenylacetonitrile with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2,5-Dimethylphenyl)ethylamine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: 1-(2,5-Dimethylphenyl)ethylamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 1-(2,5-Dimethylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of phenylethylamine derivatives on biological systems. It may also be used as a ligand in the study of receptor binding and signal transduction pathways.
Medicine: In medicinal chemistry, 1-(2,5-Dimethylphenyl)ethylamine is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2,5-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(2,4-Dimethylphenyl)ethylamine: Similar structure but with methyl groups at the 2 and 4 positions.
1-(3,5-Dimethylphenyl)ethylamine: Similar structure but with methyl groups at the 3 and 5 positions.
Phenylethylamine: The parent compound without any methyl substitutions.
Uniqueness: The unique substitution pattern of 1-(2,5-Dimethylphenyl)ethylamine imparts distinct chemical and biological properties compared to its analogs. The presence of methyl groups at the 2 and 5 positions can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17N/c1-8-5-6-9(2)11(7-8)10(3)12-4/h5-7,10,12H,1-4H3 |
InChIキー |
CLRVCFPXUGBNQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


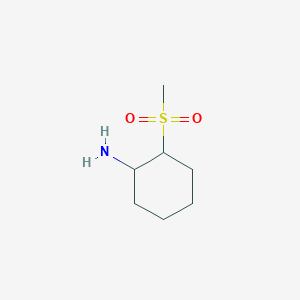
![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
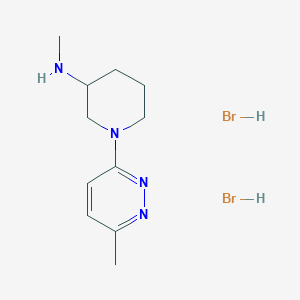
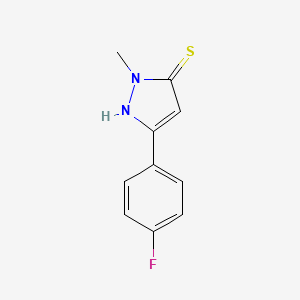

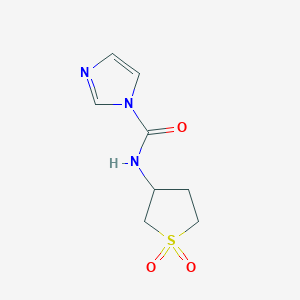
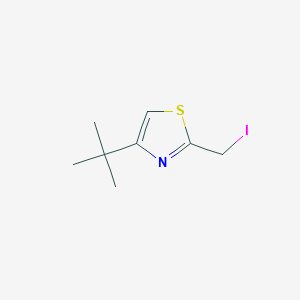
![1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B13181797.png)
![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)
